molecular formula C10H11BrFNO2S B1407717 1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine CAS No. 1446236-35-6

1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine

Cat. No. B1407717
M. Wt: 308.17 g/mol
InChI Key: HVYSDHKHJFGFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine” is a chemical compound that belongs to the class of pyrrolidines. It has a molecular formula of C10H11BrFNO2S and a molecular weight of 308.17 g/mol .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-bromo-4-fluorobenzene-1-sulfonyl chloride with pyrrolidine . This reaction can be carried out in dichloromethane at 0 - 20℃ . The mixture is stirred at 0 C for 30 minutes and then at room temperature overnight. The reaction mixture is then diluted with dichloromethane, washed with 1% HCl solution and water, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the title compound .


Molecular Structure Analysis

The molecular structure of “1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine” consists of a pyrrolidine ring which is a five-membered ring with nitrogen as one of the members. The pyrrolidine ring is sulfonylated at one position and is attached to a 3-Bromo-4-fluorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine” include a molecular weight of 308.17 g/mol . It has a molecular formula of C10H11BrFNO2S . The exact mass is 302.99286 g/mol and the monoisotopic mass is 302.992859 Da .

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, sulfonamide derivatives like "1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine" play a crucial role in the development of novel therapeutic agents. For instance, phenyl (3-phenylpyrrolidin-3-yl)sulfones have been identified as selective, orally active RORγt inverse agonists. These compounds, through structure-based design and optimization, have shown promise in inhibiting IL-17 production and demonstrating efficacy in mouse models of autoimmune diseases (Duan et al., 2019).

Polymer Science

In the realm of polymer science, novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized. These polymers exhibit high glass transition temperatures, excellent thermal stability, and possess desirable mechanical and dielectric properties, making them suitable for advanced material applications (Xiao-Ling Liu et al., 2013).

Organic Synthesis

Material Science

In material science, the introduction of sulfonyl and fluorinated groups into polymers and small molecules enhances their physical and chemical properties. For example, electrochemical polymerization of fluorinated thiophenes in ionic liquids has been studied, revealing insights into the doping mechanisms and electroactivity of the resulting polymers, which could have implications for energy storage and conversion technologies (E. Naudin et al., 2002).

Future Directions

The future directions for “1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine” could involve further exploration of its potential applications in drug discovery, given the versatility of the pyrrolidine scaffold . Further studies could also investigate its physicochemical properties, biological activities, and safety profile.

properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2S/c11-9-7-8(3-4-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYSDHKHJFGFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-4-fluorobenzene-1-sulfonyl chloride (0.83 g, 2.73 mmol) in tetrahydrofuran (10 mL) under argon was added diisopropylethylamine (0.525 mL, 3.00 mmol) followed by pyrrolidine (0.183 mL, 2.73 mmol). The reaction mixture was stirred at ambient temperature for 2 hours. The reaction mixture was partitioned between diethyl ether and aqueous ammonium chloride. The organic layer was separated, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting residue was triturated with diethyl ether/heptane at −20° C. to provide the title compound (0.56 g, 67% yield).
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0.525 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.183 mL
Type
reactant
Reaction Step Two
Yield
67%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4-fluorobenzene-1-sulfonyl chloride (1.0 g, 3.66 mmol) in 20 mL dichloromethane at 0° C. was added pyrrolidine (0.635 mL, 7.68 mmol). The mixture was stirred at 0° C. for 30 minutes and then at room temperature overnight. The reaction mixture was diluted with dichloromethane, washed with 1% HCl solution and water, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the title compound (0.86 g, 76% yield)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.635 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.